physicochemical properties of 3,5-Dichloro-2-methylbenzyl bromide
physicochemical properties of 3,5-Dichloro-2-methylbenzyl bromide
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-methylbenzyl bromide
Introduction
3,5-Dichloro-2-methylbenzyl bromide is a halogenated aromatic compound of significant interest in synthetic organic chemistry. As a versatile intermediate, its utility in the development of novel pharmaceuticals and complex molecules hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive overview of its characteristics, stability, and the empirical methodologies required for its accurate assessment. The protocols herein are presented from the perspective of applied science, emphasizing not just the procedure but the underlying principles that ensure data integrity and reproducibility.
Compound Identification and Structural Overview
Precise identification is the cornerstone of any chemical analysis. 3,5-Dichloro-2-methylbenzyl bromide is structurally defined by a toluene core, substituted with two chlorine atoms and a bromomethyl group.
| Identifier | Value |
| IUPAC Name | 1-(Bromomethyl)-3,5-dichloro-2-methylbenzene |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 257.95 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)Cl)CBr |
| CAS Number | Not readily available in public databases. Researchers should verify with their supplier. |
Core Physicochemical Properties
The physical state, thermal behavior, and solubility dictate the handling, reaction conditions, and purification strategies for any chemical compound. The data for 3,5-Dichloro-2-methylbenzyl bromide are summarized below. It is important to note that, like many benzyl halides, this compound is expected to have limited solubility in water but good solubility in common organic solvents.[1]
| Property | Value / Observation | Rationale & Comparative Insights |
| Appearance | White to off-white crystalline solid | Similar to related substituted benzyl bromides like 3,5-Dimethylbenzyl bromide.[2] |
| Melting Point | Expected to be a sharp range for a pure sample | The melting point is a critical indicator of purity. Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5 to 1.0°C.[3][4] Impurities depress and broaden this range.[4] For comparison, 3,5-dimethylbenzyl bromide has a melting point of 37-39°C.[2] |
| Boiling Point | Decomposes upon heating at atmospheric pressure | Benzyl halides are often thermally sensitive. Vacuum distillation is typically required for purification if the compound is a liquid at or near room temperature. |
| Solubility | Soluble in ethers, chloroform, and other organic solvents.[1] Insoluble in water. | The aromatic ring and halogen substituents confer lipophilicity, while the lack of hydrogen bond-donating groups results in poor aqueous solubility. |
| Density | > 1 g/mL | Halogenated organic compounds are generally denser than water. |
Stability and Reactivity Profile
Understanding the stability and reactivity of 3,5-Dichloro-2-methylbenzyl bromide is paramount for safe handling and successful application in synthesis.
-
Lachrymatory Nature : As with most benzyl bromides, this compound is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[5][6] This property arises from its reactivity towards nucleophilic residues in proteins on the surface of the eye.
-
Corrosivity : It is classified as a corrosive material, capable of causing severe skin burns and eye damage upon contact.[7][8][9] Immediate and thorough washing is required after any exposure.
-
Reactivity with Nucleophiles : The benzylic bromide is an excellent electrophile and will readily undergo nucleophilic substitution (Sₙ2) reactions. This is the basis of its utility as a synthetic intermediate.
-
Incompatible Materials : It should be stored away from strong oxidizing agents, bases, alcohols, and amines to prevent vigorous and potentially hazardous reactions.[5] It may also be corrosive to certain metals.[7][10]
-
Moisture Sensitivity : Benzyl halides can slowly react with water (hydrolyze) to form the corresponding benzyl alcohol and hydrobromic acid.[11] Therefore, storage in a dry, tightly sealed container is essential.[6]
Safety and Handling Protocols
Given its hazardous properties, strict adherence to safety protocols is mandatory.
-
Engineering Controls : All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[6] The storage area should be designated for corrosive materials.[6]
-
Spill & Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
Experimental Methodologies for Characterization
The following section details the standard operating procedures for determining the key .
Determination of Melting Point (Capillary Method)
This protocol describes the use of a standard melting point apparatus to determine the melting range, a key indicator of sample purity.
Methodology:
-
Sample Preparation : Ensure the crystalline sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[12]
-
Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on the benchtop to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[12]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus (e.g., Mel-Temp).[12][13]
-
Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, perform a rapid heating run (5-10°C per minute) to get a rough estimate.[12] Allow the apparatus to cool to at least 20°C below this estimated temperature before proceeding.
-
Accurate Determination : Insert a fresh sample. Heat the block rapidly until the temperature is about 15-20°C below the estimated melting point.
-
Slow Heating : Decrease the heating rate to 1-2°C per minute.[3] This slow rate is critical to ensure thermal equilibrium between the heating block, thermometer, and the sample.
-
Record Melting Range :
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal melts completely.
-
-
Interpretation : The melting point is reported as the range T1-T2. A sharp range (≤ 2°C) is indicative of a pure compound.[4]
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[14][15]
Methodology:
-
System Preparation : Add an excess amount of 3,5-Dichloro-2-methylbenzyl bromide to several vials, each containing a precise volume of the chosen solvent (e.g., acetonitrile, ethyl acetate). The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[14]
-
Equilibration : Seal the vials securely. Place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[14][15]
-
Phase Separation : After equilibration, let the vials stand undisturbed at the constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sample Collection : Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are disturbed.
-
Filtration : Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification : Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV (see Section 5.3).
-
Calculation : Calculate the original solubility (in mg/mL or mol/L) by accounting for the dilution factor.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of 3,5-Dichloro-2-methylbenzyl bromide.[16]
Methodology:
-
Sample Preparation : Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]
-
Chromatographic System :
-
Column : A reverse-phase C18 column is a common starting point for halogenated aromatic compounds.
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is typically effective.[17] A small amount of acid (e.g., 0.1% TFA) can be added to improve peak shape.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis : Inject a small volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram.
-
Data Interpretation :
-
The main peak corresponds to 3,5-Dichloro-2-methylbenzyl bromide.
-
Any other peaks represent impurities.
-
Purity is calculated based on the relative peak areas. The percent purity is determined by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Synthesis Outline
The synthesis of 3,5-Dichloro-2-methylbenzyl bromide typically proceeds from the corresponding toluene derivative. A common and effective method is the radical bromination of 3,5-dichloro-2-methyltoluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light.[18] Alternatively, the corresponding benzyl alcohol can be converted to the bromide using reagents like triphenylphosphine and a bromine source.[19][20]
References
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Unknown. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]
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Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dibromobenzyl bromide. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzyl bromide. Retrieved from [Link]
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Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
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